molecular formula C9H7IO2 B009726 6-Iodochroman-4-one CAS No. 101714-35-6

6-Iodochroman-4-one

Cat. No.: B009726
CAS No.: 101714-35-6
M. Wt: 274.05 g/mol
InChI Key: SDUOLEARZNZVAN-UHFFFAOYSA-N
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Description

6-Iodochroman-4-one, also known as 6-IC, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is insoluble in water and has a molecular weight of 248.9 g/mol. 6-IC is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. It has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Understanding Structural Features in Iodoplumbate and Iodobismuthate : It is used to study structural features, cation effects, ligand effects, and hetero metal-iodine bonding effects in iodoplumbate and iodobismuthate (Li‐Ming Wu, Wu Xintao, & Ling Chen, 2009).

  • Preparation of Lanthanide-Containing Metalloviologen-Based Inorganic-Organic Hybrids : It aids in the preparation of these hybrids, which exhibit reversible thermochromism and effective photocurrent responses (Daoyong Wang et al., 2018).

  • Synthesis of Rubromycin Type Target Structures : It is utilized for synthesizing rubromycin type target structures through palladium-catalyzed coupling reactions (M. Brasholz, Xiao-Yi Luan, & H. Reissig, 2005).

  • Recyclable 'Iodoarene' for α-Tosyloxylation of Enolizable Ketones : It acts as a recyclable 'iodoarene' used for α-tosyloxylation of enolizable ketones via in situ generation of hypervalent iodine(III) species (Prerana B. Thorat et al., 2014).

  • Light-Harvesting Materials for All-Solid Solar Cells : Iodobismuthates, including compounds related to 6-Iodochroman-4-one, are proposed as light-harvesting materials due to their intense red color and direct band gaps, relevant for all-solid solar cells (Natalie A. Yelovik et al., 2016).

  • Synthesis Support for Lactarochromal : The efficient and simple synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one provides synthetic support for confirming the assigned structure of lactarochromal (V. P. Kamat, R. Asolkar, & J. K. Kirtany, 2013).

Safety and Hazards

According to its Safety Data Sheet, 6-Iodochroman-4-one is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

Properties

IUPAC Name

6-iodo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOLEARZNZVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393842
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101714-35-6
Record name 6-iodochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a CH2Cl2 (300 ml) suspension of 6-iodo-4-chromanol (15 g, 54.3 mmol) and 30 g of silica gel, at r.t., was added PCC (15.2 g, 70.6 mmol) as a solid. The mixture was stirred at r.t. for 3 h at which time TLC (20% EtOAc/hexanes) indicated complete reaction. The reaction mixture was filtered through a silica gel plug and the filtrate concentrated in vacuo to yield 14.9 g (95%) of 6-iodo-2,3-dihydro-4H-chromen-4-one as a white solid consistent with the literature report (Synthesis 1997, 23–25). HRMS (ESI+) calcd for C9H7IO2 m/z 273.9492; found 273.9500.
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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